molecular formula C9H8N2O2S B2474156 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 76259-06-8

3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B2474156
CAS RN: 76259-06-8
M. Wt: 208.24
InChI Key: YDPHJPDQTIHHKC-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Nitration and Synthesis

  • Imidazo[1,5-a]pyridines, including derivatives like 3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid, undergo nitration most readily at the 1-position, although 3-nitration can occur if the 1-position is already substituted (Glover & Peck, 1980).
  • A one-pot synthesis approach for imidazo[1,5-a]pyridines, facilitating the introduction of various substituents at the 1- and 3-positions, has been developed (Crawforth & Paoletti, 2009).

Chemical Modifications and Reactions

  • The regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines has been achieved using dimethyl sulfoxide, which is both the source of the methylsulfanyl moiety and the solvent (Chen et al., 2017).
  • Electrochemical tandem sp3 (C–H) double amination enables the one-step synthesis of 3-Acyl imidazo[1,5-a]pyridines (Wang et al., 2022).

Synthesis of Derivatives and Related Compounds

  • Imidazo[1,5-a]pyridine-1-carboxylic acids have been synthesized efficiently using a novel approach involving 2-(aminomethyl)pyridine and acyl chlorides (Tverdiy et al., 2016).
  • The preparation of (2-aminopyridin-4-yl)methanol, important in constructing the bicyclic imidazo[1,2-a]pyridine structure, has been improved to a one-stage process (Lifshits et al., 2015).

Applications in Therapeutics and Pharmacology

  • Imidazo[1,2-a]pyridine-based compounds, similar in structure to this compound, have been synthesized and evaluated for their anticholinesterase potential (Kwong et al., 2019).
  • The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry (Deep et al., 2016).

properties

IUPAC Name

3-methylsulfanylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-14-9-10-7(8(12)13)6-4-2-3-5-11(6)9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPHJPDQTIHHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2N1C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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